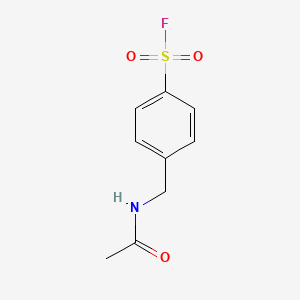

Benzenesulfonyl fluoride, 4-((acetylamino)methyl)-

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives is a topic of interest in several papers. For instance, the synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes as B/Si bidentate Lewis acids is described, which involves the reaction of fluorodimesitylborane with phenyllithium derivatives . Another paper discusses the generation of benzyne from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride through a domino process . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is reported, which is achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various techniques. X-ray crystal structure analysis and multinuclear NMR spectroscopy are used to characterize the structure of B/Si bidentate Lewis acids . The crystal structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride are determined at low temperatures, revealing the organization of the molecules as molecular crystals . The molecular-electronic structure is also investigated using ab initio quantum-chemical calculations .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonyl derivatives is explored in several studies. The B/Si bidentate Lewis acids efficiently capture fluoride ions from potassium fluoride . Benzyne intermediates generated from o-(trimethylsilyl)phenols undergo various reactions to yield polysubstituted benzenes . The Diels-Alder cycloaddition reactions of trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene are described, which can be followed by fluoride ion-mediated elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl derivatives are discussed in the context of their synthesis and molecular structure. The ability to form hydrogen bonds and π-π interactions is noted in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which contributes to the formation of a three-dimensional network . The synthesis of novel N-substituted phenyl benzenesulfonylureas and their characterization by 1H NMR, IR, and ESI-MS is also reported .

Scientific Research Applications

Electrofluorination Process : The electrofluorination process of organic compounds, including those related to benzenesulfonyl fluoride, has been studied for its potential industrial applications. This process involves the anodic oxidation of organic molecules, suggesting a pathway for the synthesis of fluorinated organic compounds, which are significant in various industrial applications, including pharmaceuticals and agrochemicals (Gambaretto et al., 1982).

Environmental Impacts of Fluoride : Research on the environmental impact of fluoride compounds has shown that while fluoride is widely distributed in the environment and has certain beneficial effects at low concentrations, excessive exposure can lead to adverse effects. These studies, while not directly related to benzenesulfonyl fluoride, provide context on the environmental considerations of handling fluorinated compounds (Peckham & Awofeso, 2014).

Adsorption of Fluoride : The adsorption process for the removal of fluoride from aqueous solutions is a significant area of research. This area explores various adsorbents, including those related to aluminum-based composites, for defluoridation of water. This research highlights the environmental applications of materials that could be related to the chemistry of benzenesulfonyl fluoride (Habuda-Stanić et al., 2014).

Fluorinated Compounds in Drug Design : The inclusion of fluorine atoms in pharmaceutical compounds significantly affects their metabolic stability, distribution, and overall efficacy. Studies on the metabolic and pharmaceutical aspects of fluorinated compounds offer insights into how benzenesulfonyl fluoride derivatives could be optimized for therapeutic applications (Johnson et al., 2020).

Energy Harvesting Applications : Research on two-dimensional materials, such as MXenes, which are fluorinated, highlights the potential of fluorine-containing compounds in enhancing cation intercalation for energy storage applications. This indicates the broader utility of fluorine chemistry, including compounds like benzenesulfonyl fluoride, in developing advanced materials for energy harvesting (Hemanth & Kandasubramanian, 2020).

Safety And Hazards

“Benzenesulfonyl fluoride, 4-((acetylamino)methyl)-” is classified as Skin Corr. 1B under the GHS05 hazard classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wear protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation wear respiratory protection (P304 + P340) .

properties

IUPAC Name |

4-(acetamidomethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPNRPBTSKUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187403 | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

CAS RN |

33719-21-0 | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B3032593.png)